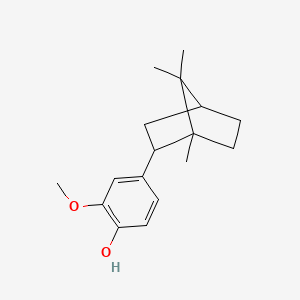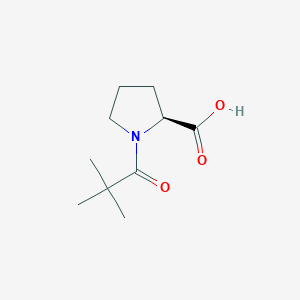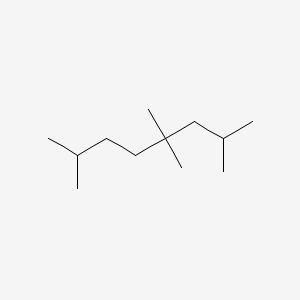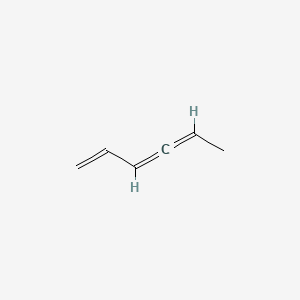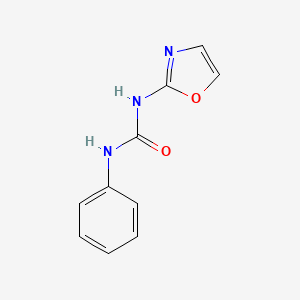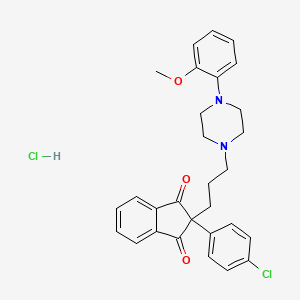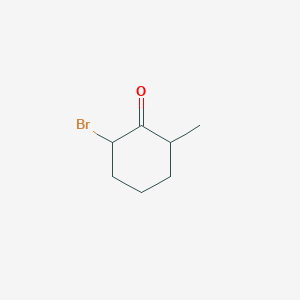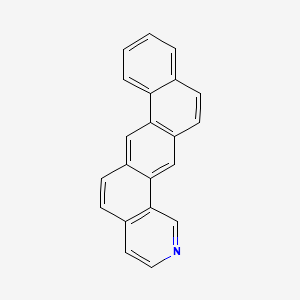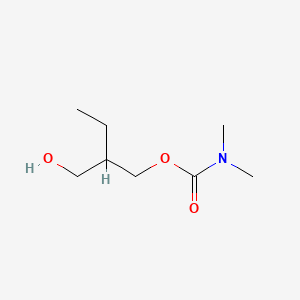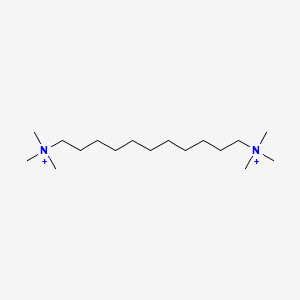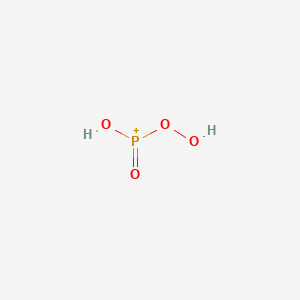![molecular formula C12H20O B14684930 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one CAS No. 32134-51-3](/img/structure/B14684930.png)
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,7,7-Pentamethylbicyclo[221]heptan-2-one is a bicyclic ketone with a unique structure that includes five methyl groups attached to a bicycloheptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but fewer methyl groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another related compound with fewer methyl groups.
Uniqueness
1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one is unique due to its high degree of methylation, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
32134-51-3 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1,3,3,7,7-pentamethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-10(2)8-6-7-12(5,9(10)13)11(8,3)4/h8H,6-7H2,1-5H3 |
Clé InChI |
DFLXTULUQXQXFF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1=O)(C2(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
